DEL Suzuki Coupling Reactivity
The closely related analog (4-sulfamoylphenyl)boronic acid was evaluated as the sole boronic acid coupling partner in a DNA-encoded library (DEL) skeleton validation study involving five distinct amine-capped skeletons. The heat-map analysis demonstrated that three out of five skeletons (60%) yielded quantifiable Suzuki-coupled product peaks, with two skeletons failing to produce resolvable product signals under the standardized high-throughput DEL coupling conditions [1]. While this study employed the unsubstituted sulfamoyl analog (-SO₂NH₂) rather than the N,N-dimethyl variant, the electronic similarity of the para-sulfamoyl substitution pattern provides class-level inference regarding the viability of sulfamoyl-substituted phenylboronic acids in DEL-compatible Suzuki couplings. No parallel data for unsubstituted phenylboronic acid or methyl-substituted analogs were reported in this high-throughput DEL context.
| Evidence Dimension | Successful coupling rate in high-throughput DEL Suzuki coupling |
|---|---|
| Target Compound Data | 60% (3 of 5 skeletons yielded quantifiable product) for (4-sulfamoylphenyl)boronic acid analog |
| Comparator Or Baseline | No comparator data reported; class-level observation only |
| Quantified Difference | Not applicable (single-compound evaluation) |
| Conditions | DNA-encoded library high-throughput Suzuki coupling; five distinct amine-capped skeletons; chromatographic resolution by adjusted %AUC measurement (Nature Communications, 2023) |
Why This Matters
This validates that para-sulfamoylphenylboronic acids can function in DEL-compatible Suzuki couplings, a critical consideration for medicinal chemistry groups building DNA-encoded libraries for high-throughput screening campaigns.
- [1] Fitzgerald PR, Paegel BM. DNA-encoded library (DEL) technology: a platform for high-throughput chemical synthesis and screening. Nature Communications. 2023;14:4075. Figure 4e: Heat-map of skeleton validation with (4-sulfamoylphenyl)boronic acid. View Source
